molecular formula C10H16O B1211711 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde CAS No. 91819-58-8

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde

Cat. No. B1211711
CAS RN: 91819-58-8
M. Wt: 152.23 g/mol
InChI Key: OGCGGWYLHSJRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde (2-TMCPA) is a versatile and useful compound that has a wide range of applications in the scientific research field. It is a cyclopentenone compound, and its structure is composed of a five-membered cyclic ring containing three methyl groups and an aldehyde group. 2-TMCPA has been used in many areas of research, such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Enantioselective Analysis

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enol, closely related to 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde, is a synthetic fragrance with a sandalwood-like odor. The importance of enantiomers in such compounds is highlighted, as the (R)-enantiomer is solely responsible for the sandalwood-like odor. Enantioselective analysis is vital in sensory quality control of these compounds. The synthesis involves u-campholene aldehyde, making the purity of the starting materials critical for the final product quality. Enantioselective gas chromatography using tert-butyldimethylsilylated-cyclodextrin derivatives as chiral GC phases is used for analysis (Bilke & Mosandl, 2001).

Catalytic Rearrangement

The compound undergoes rapid and selective isomerization to form industrially significant derivatives under the influence of catalytic amounts of aminium salts. This process highlights the compound's reactivity and its potential application in synthesizing valuable industrial chemicals (Lopez et al., 1994).

Natural Occurrence and Synthesis

In the essential oil of Juniperus communis L. (fruit), the campholenic aldehyde, closely related to this compound, has been identified. This discovery marks the first time the natural occurrence of this compound system was reported, opening avenues for exploring natural sources and synthesis methods (Thomas, 1972).

Multicomponent Condensation

The compound participates in multicomponent condensation reactions to form complex organic molecules. This aspect is significant in the field of organic chemistry, where such reactions are fundamental for creating diverse molecular structures (Dyachenko & Dyachenko, 2015).

Role in Synthesis of Prostaglandin Analogs

The compound is used as a key building block in synthetic approaches to 15-deoxy-Δ12,14-prostaglandin J2. This demonstrates its utility in synthesizing complex biological molecules, which can have significant pharmacological applications (Gimazetdinov et al., 2019).

Cycloisomerization Reactions

The compound is involved in PtCl(2)-catalyzed cycloisomerization of 1,6-enynes, leading to the formation of 1-alkenylbicyclo[3.1.0]hexanes. This reaction is a key part of synthetic organic chemistry, providing a pathway to synthesize bicyclic structures (Ye et al., 2009).

DNA Adduct Formation

This compound, like acetaldehyde, can form DNA adducts. This is significant in understanding the compound's interactions with biological systems and its potential mutagenic and carcinogenic properties (Wang et al., 2000).

Safety and Hazards

The safety evaluation of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde has been prepared by the fifty-ninth meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . It is generally recognized as safe (GRAS) for use as a flavor ingredient .

Mechanism of Action

Target of Action

The primary target of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde is the olfactory receptor OR2AT4 , a G-protein-coupled receptor (GPCR) also expressed in human primary keratinocytes .

Mode of Action

This compound, acting as an agonist of the olfactory receptor OR2AT4, stimulates this receptor . This interaction with its target leads to a series of biochemical reactions that result in decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .

Biochemical Pathways

The stimulation of OR2AT4 by this compound triggers a cascade of biochemical reactions. These reactions lead to the decreased apoptosis (programmed cell death) and increased production of IGF-1 , a growth factor that prolongs the anagen phase of hair growth .

Pharmacokinetics

It’s worth noting that the compound has been predicted aseasily biodegradable , which might influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action include enhanced hair growth in human scalp hair follicles . This is achieved through the stimulation of OR2AT4, which leads to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used as a flavoring substance in food products , suggesting that its action and stability might be affected by factors such as pH, temperature, and the presence of other ingredients.

Biochemical Analysis

Biochemical Properties

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde plays a significant role in biochemical reactions due to its aldehyde functional group. This group allows it to participate in various oxidation-reduction reactions. The compound interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by interacting with receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses, potentially leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450, leading to the formation of carboxylic acids and other metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into cells via specific transporters and distributed to different cellular compartments. This distribution can influence the compound’s activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization can affect the compound’s biological activity and its impact on cellular processes .

properties

IUPAC Name

2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCGGWYLHSJRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859874
Record name 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; refreshing sweet-woody odour
Record name 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.918-0.924
Record name 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

91819-58-8, 4501-58-0
Record name Campholenic aldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91819-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091819588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-Campholenal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-Campholenal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a rapidly stirred refluxing suspension of 7.5 g (0.055 mole) of zinc chloride (anhydrous) in 1000 ml of benzene there was added 304 g (2.0 moles) of α-pinene epoxide over 1.0-1.25 hour period. The resultant mixture was heated at reflux (86° C) for 1.0-1.5 hours, cooled to 25° C and then poured into 400 ml of 5% sodium carbonate solution. The aqueous layer was drawn off and the benzene layer washed twice with 400 ml of brine. The solvent was removed and the oil fractionally distilled to give campholenic aldehyde: 193.2 g (70.2% yield), bp 51°-52° C (1.5 mm); nD20 1.4658; mol wt. 152 (ms); nmr, 0.8δ (3H, s), 1.0 (3H, s), 1.6 (3H, broad s, olefinic CH3), 2.1-2.6 (4H, broad complex), 5.2 (1H, broad multiplet, olefinic H), 9.7 (1H, doublet of doublets, J~3.5 + 1.5 Hz, aldehyde H); ir, 3020, 2700, 1714, 790 cm-1.
Quantity
304 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four
Quantity
7.5 g
Type
catalyst
Reaction Step Four
Yield
70.2%

Synthesis routes and methods II

Procedure details

According to this article, α-pinene oxide rearranged exothermically in the presence of zinc bromide catalyst in benzene solvent to give about 80% yield of alpha-campholenic aldehyde (Scheme 1). Since then, this batch process, or variations thereof, has been described in numerous publications and patents.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3.04 kg of campholene aldehyde and 2 kg of toluene were introduced into a 10-liter glass reactor and 2.9 kg of propionaldehyde, 170 g of piperidine and 120 g of glacial acetic acid were added with stirring at room temperature. The mixture was then refluxed for 4 hours on a water separator, 680 ml of water of reaction being removed from the circuit. Analysis of a sample of the reaction mixture by gas chromatography revealed a percentage content of 15% of unreacted educt. Accordingly, another 85 g of piperidine and 60 g of glacial acetic acid were added. After refluxing for another hour, another 120 g of water were removed from the circuit and the educt was completely reacted.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
2.9 kg
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
680 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The reaction mass is then transferred to a 5 liter flask and 2145 grams of toluene are added. Alpha-pinene epoxide (1086 grams, 7.1 moles) is then added over a period of 1 hour while maintaining the reaction mass temperature below 53° C. using dry-ice/isopropanol bath in order to control exotherm. The reaction mass is then stirred for an additional 2 hours after addition is complete. The reaction mass is then intimately admixed with a 10% acetic acid solution to a pH of 4.3 followed by neutralization with sodium bicarbonate and sodium chloride solutions. The toluene is then recovered and the reaction mass crude material is "rush over" distilled whereby 785.3 grams of product is collected. (Chemical yield=74%). The rush over distillation fractions are collected using a 2 inch rush over column packed with saddle stones yielding the following fractions:
Quantity
2145 g
Type
reactant
Reaction Step One
Quantity
1086 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde
Reactant of Route 2
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde
Reactant of Route 3
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde
Reactant of Route 4
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde
Reactant of Route 6
2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.